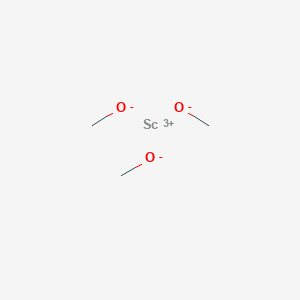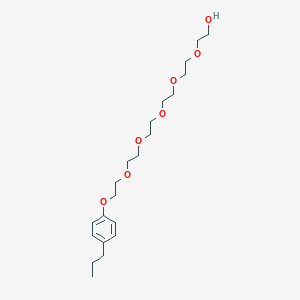![molecular formula C27H33N3 B14361399 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane CAS No. 93665-83-9](/img/no-structure.png)
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane is a triazine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of three 3-methylphenyl groups attached to a triazinane core. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
- 1,3,5-Tris[(3-methylphenyl)phenylamino]triazine
- 1,3,5-Tris[(3-methylphenyl)phenylamino]pyridine
Uniqueness
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane is unique due to its specific substitution pattern and the presence of the triazinane core. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
| 93665-83-9 | |
Molekularformel |
C27H33N3 |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
1,3,5-tris[(3-methylphenyl)methyl]-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3/c1-22-7-4-10-25(13-22)16-28-19-29(17-26-11-5-8-23(2)14-26)21-30(20-28)18-27-12-6-9-24(3)15-27/h4-15H,16-21H2,1-3H3 |
InChI-Schlüssel |
QISRXQLCWDGTLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CN(CN(C2)CC3=CC=CC(=C3)C)CC4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
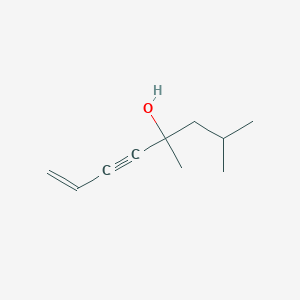

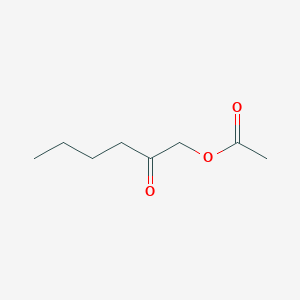
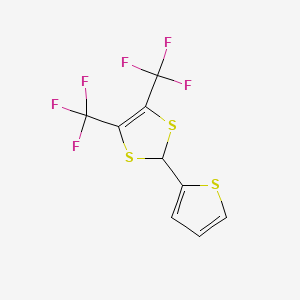
![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)

![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

